molecular formula C13H19NO3 B12618588 Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester CAS No. 918311-73-6

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester

Cat. No.: B12618588
CAS No.: 918311-73-6
M. Wt: 237.29 g/mol
InChI Key: BDFGJQIULFGRBN-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester is an organic compound with a complex structure It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a pentyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester typically involves the reaction of 4-(hydroxymethyl)phenyl isocyanate with pentanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of a urethane linkage between the isocyanate and the alcohol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The aromatic ring and hydroxyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester

Comparison

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester is unique due to the presence of the hydroxymethyl group on the aromatic ring and the pentyl ester group. These structural features confer distinct chemical properties and reactivity compared to other carbamic acid esters. The hydroxymethyl group enhances its solubility and potential for hydrogen bonding, while the pentyl ester group influences its lipophilicity and stability.

Properties

CAS No.

918311-73-6

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

pentyl N-[4-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-2-3-4-9-17-13(16)14-12-7-5-11(10-15)6-8-12/h5-8,15H,2-4,9-10H2,1H3,(H,14,16)

InChI Key

BDFGJQIULFGRBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)CO

Origin of Product

United States

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